4-(1-Methylimidazol-4-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVQEGJDHDOGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 1 Methylimidazol 4 Yl Pyrrolidin 2 One and Analogues
Established Synthetic Routes to Pyrrolidinone Derivatives
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from classical approaches using chiral starting materials to modern biocatalytic transformations.
The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool" approach, is a powerful strategy for asymmetric synthesis. (S)-pyroglutamic acid, an inexpensive and readily available chiral synthon, serves as a common precursor for a variety of pyrrolidinone derivatives. researchgate.net This approach allows for the creation of conformationally constrained analogues with high stereochemical control. rsc.orgresearchgate.net
Synthetic strategies often involve the use of a bicyclic lactam template derived from (S)-pyroglutamic acid. rsc.org This template facilitates diastereocontrolled modifications to the pyrrolidinone ring. For instance, alkylation reactions using lactam enolates can proceed with high diastereoselectivity. nih.gov Furthermore, sequential conjugate addition-substitution strategies on these bicyclic templates provide access to a range of functionalized pyrrolidinones. rsc.org
Table 1: Selected Synthetic Transformations Using S-Pyroglutamic Acid
| Starting Material Template | Reaction Type | Key Feature | Product Type |
|---|---|---|---|
| Bicyclic lactam | Enolate Alkylation | High exo-diastereoselectivity | α-Substituted Pyrrolidinones |
| α,β-Unsaturated bicyclic lactam | Conjugate Addition | Diastereocontrolled addition | β-Substituted Pyrrolidinones |
Intramolecular reactions provide an efficient means of constructing the pyrrolidinone ring by forming a new bond within a single molecule. A common approach is the intramolecular condensation of aminoketones or aminoaldehydes, which can be followed by reduction to yield pyrrolidines. acs.orgnih.gov
More complex cascade reactions, where multiple bond-forming events occur in a single operation, offer rapid access to structurally intricate pyrrolidine (B122466) architectures. acs.org For example, iridium-catalyzed reductive generation of azomethine ylides from lactams can initiate an intramolecular dipolar cycloaddition, leading to complex polycyclic systems containing the pyrrolidinone core. acs.org Another sophisticated strategy involves a gold-catalyzed cascade that begins with an intramolecular cyclization of a diazo-yne compound to form a gold-carbene intermediate, which can then participate in subsequent cycloadditions. nih.gov These methods are valued for their step-economy and ability to build molecular complexity quickly.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds under mild and environmentally friendly conditions. Enzymes can catalyze reactions with high stereo-, regio-, and chemo-selectivity.
Several biocatalytic approaches have been developed for pyrrolidinone synthesis. Laccases, a class of oxidoreductase enzymes, have been used to catalyze the reaction between catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to highly functionalized pyrrolidine-2,3-diones with excellent stereoselectivity. researchgate.netrsc.org This method allows for the formation of all-carbon quaternary stereocenters under mild conditions. researchgate.netrsc.org
In a different approach, directed evolution has been used to engineer cytochrome P411 enzymes capable of catalyzing the intramolecular amination of C(sp³)–H bonds. acs.orgnih.gov This novel biocatalytic platform allows for the construction of chiral pyrrolidines from organic azides, representing a significant advance in C-H functionalization. acs.org
Table 2: Examples of Biocatalytic Routes to Pyrrolidinone Scaffolds
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
|---|---|---|---|
| Laccase | Oxidative 1,4-Addition | Catechols and 3-hydroxy-pyrrol-2-ones | High stereoselectivity, mild conditions |
| Engineered Cytochrome P411 | Intramolecular C-H Amination | Organic azides | Novel C-H functionalization, high enantioselectivity |
Integration of Imidazole (B134444) Moieties into Pyrrolidinone Scaffolds
Once the pyrrolidinone core is established, the next critical step is the introduction of the 1-methylimidazol-4-yl group. This can be achieved by building the imidazole ring onto the pyrrolidinone or by coupling the two pre-formed heterocycles.
Direct functionalization methods, such as transition-metal-catalyzed cross-coupling reactions, are a cornerstone of modern organic synthesis for linking molecular fragments. Strategies for the direct C-H arylation of imidazoles, for example, could be adapted to form the crucial C-C bond between the imidazole and pyrrolidinone rings. Palladium-catalyzed direct C2 arylation of azolium N-imides has been reported, demonstrating the feasibility of functionalizing the imidazole ring directly. nih.gov This type of methodology could potentially be applied to couple a suitably activated pyrrolidinone derivative with a 1-methylimidazole (B24206) substrate.
Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing structural features from all starting materials, offer a highly efficient route to complex molecules. nih.govbohrium.com These reactions are characterized by high atom economy, step economy, and the potential to rapidly generate libraries of structurally diverse compounds. bohrium.comresearchgate.net
While a specific MCR for 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one is not prominently documented, the principles of MCRs can be applied to design such a synthesis. Both pyrrolidine and imidazole derivatives are accessible through various MCRs. mdpi.comallresearchjournal.com For example, isocyanide-based MCRs like the Ugi or Passerini reactions are powerful tools for creating complex scaffolds. mdpi.com A hypothetical MCR could be designed where the starting materials contain the necessary functionalities to form both the pyrrolidinone and imidazole rings in a convergent fashion, thereby constructing the hybrid molecule in a highly efficient manner.
Stereoselective Synthesis and Chiral Control in this compound Synthesis
Achieving stereocontrol in the synthesis of this compound is crucial, as the spatial arrangement of substituents on the pyrrolidinone ring significantly influences biological activity. Various asymmetric synthetic strategies have been developed to obtain enantiomerically pure or enriched forms of this compound and its analogues.
One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, chiral oxazolidinones can be used to guide the asymmetric alkylation of a precursor molecule, thereby setting the stereochemistry at the C4 position of the pyrrolidinone ring. nih.govrsc.org
Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. Chiral ligands complexed with metal catalysts, such as magnesium, are effective in promoting enantioselective reactions. bohrium.com For example, chiral bisoxazoline ligands in complex with magnesium ions can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated precursors, a key step in the formation of the substituted pyrrolidinone ring. nih.gov Organocatalysis, utilizing small chiral organic molecules like proline derivatives, has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-based compounds. mdpi.com
The stereoselective synthesis of related pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline, which provide a pre-existing chiral center. biointerfaceresearch.com For instance, the synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, a key intermediate for antiviral drugs, begins with (S)-prolinol, ensuring the desired stereochemistry in the final product. biointerfaceresearch.com
The table below summarizes some of the catalytic systems and chiral auxiliaries employed in the stereoselective synthesis of pyrrolidinone derivatives.
| Catalyst/Auxiliary Type | Specific Example | Application | Stereoselectivity (e.g., % ee) |
| Metal Catalysis | Mg²⁺ bisoxazoline complex | Asymmetric Michael addition | High |
| Copper(II) complexes with imidazolidin-4-one (B167674) based ligands | Asymmetric Henry reactions | Up to 97% ee | |
| Organocatalysis | Proline and its derivatives | Asymmetric aldol (B89426) and Michael reactions | Up to 91% ee |
| Chiral Auxiliaries | Evans' oxazolidinones | Asymmetric alkylation | High diastereoselectivity |
| Imidazolidin-2-ones | Asymmetric Michael addition | >92% ee |
Note: The specific enantiomeric excess (% ee) can vary depending on the exact substrates and reaction conditions.
Derivatization Strategies for Structural Diversification of the Core Compound
Structural diversification of this compound is essential for exploring its structure-activity relationship (SAR). This is achieved by making specific modifications to the pyrrolidinone ring, the imidazole moiety, or by introducing linkers to create hybrid structures.
The pyrrolidinone ring offers several positions for substitution, primarily at the C3, C5, and N1 positions, to modulate the compound's properties.
C3 and C5 Positions: Introduction of substituents at the C3 and C5 positions of the pyrrolidinone ring can significantly impact biological activity. For instance, in a series of 4-phenylimino-thiazolidin-2-ones, which share a similar lactam ring structure, substitutions at the C5 position with chloro or bromo-substituted benzylidene groups led to potent anti-inflammatory activity. researchgate.net The synthesis of C5-substituted cinmethylin (B129038) analogs, another class of compounds with a five-membered ring, showed that introducing ketone, fluorine, or methoxy (B1213986) groups can result in excellent herbicidal activity. rdd.edu.iq These examples highlight the potential for enhancing the biological profile of this compound through similar substitutions.
N1 Position (N-alkylation and N-acylation): The nitrogen atom of the pyrrolidinone ring is a common site for derivatization. N-alkylation and N-acylation can alter the compound's polarity, solubility, and ability to interact with biological targets. The synthesis of N-substituted pyrrolidin-2-ones can be achieved by the condensation of primary amines with γ-butyrolactone at high temperatures. nih.gov In a study on immunosuppressive agents, various substitutions on the nitrogen of an imidazolidin-2-one scaffold were crucial for activity. nih.gov
The following table provides examples of substitutions on related lactam ring systems and their observed effects.
| Position of Substitution | Type of Substituent | Effect on Activity | Reference Compound Class |
| C5 | Chloro- or Bromo-benzylidene | Increased anti-inflammatory activity | 4-Phenylimino-thiazolidin-2-ones |
| C5 | Ketone, Fluorine, Methoxy | High herbicidal activity | Cinmethylin analogues |
| N1 | Various N-substituents | Modulation of immunosuppressive activity | Imidazolidin-2-ones |
The imidazole ring is a key pharmacophore, and its modification can fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Substitutions at C2 and C5: The C2 and C5 positions of the imidazole ring are amenable to substitution. For example, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and showed that substituents at the C5 position significantly influenced their antibacterial activity against H. pylori. researchgate.net Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, which can be considered bioisosteres of imidazoles, has been explored to develop dual inhibitors of cyclooxygenase and lipoxygenase. nih.gov
N-Alkylation: The nitrogen atom of the imidazole ring (N1 in the parent imidazole) is already methylated in the core compound. However, in analogues where this position is unsubstituted, N-alkylation is a common derivatization strategy. This modification can impact the compound's pharmacokinetic properties and target engagement.
The table below illustrates the impact of modifications on the imidazole or isosteric rings.
| Position of Modification | Type of Modification | Observed Effect | Compound Class |
| C5 of Imidazole | Phenylsulfonyl group | Potent antibacterial activity | 1-Methyl-4-nitro-1H-imidazoles |
| C2, C5 of Oxadiazole | Phenyl/Phenylamino groups | Dual COX/LOX inhibitory activity | 1,3,4-Oxadiazole derivatives |
Linker Chemistry: The design of linkers is a crucial aspect of creating hybrid structures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.gov Linkers can be designed to be stable or cleavable under specific physiological conditions. The synthesis of heterotrifunctional linkers allows for the site-specific preparation of conjugates with multiple distinct molecules. researchgate.net
Applications in Hybrid Molecules: The pyrrolidinone-imidazole scaffold can be incorporated into more complex molecules. For example, the design of PROTACs involves linking a warhead that binds to a target protein to a ligand for an E3 ubiquitin ligase. nih.gov The this compound moiety could potentially serve as a building block in the design of such targeted therapies. The synthesis of linker-modified quinoline (B57606) derivatives has been explored for targeting HIV-1 integrase, demonstrating the utility of this approach in drug discovery.
Examples of linker strategies and their applications are shown in the table below.
| Linker Type | Application | Purpose |
| Heterotrifunctional Linker | Antibody-Drug Conjugates (ADCs) | Site-specific conjugation of two different payloads. |
| Polyethylene glycol (PEG) based linkers | PROTACs | To control the distance and orientation between the target protein and E3 ligase. |
| Amide, hydrazide, urea (B33335) spacers | Hybrid molecules | To connect two pharmacophores with desired spacing and flexibility. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete carbon and proton framework of a molecule.
One-Dimensional (1D) NMR Spectral Analysis (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum for 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one would be expected to show distinct signals corresponding to each unique proton in the molecule. The pyrrolidinone ring contains a chiral center at the C4 position, which would make the adjacent methylene (B1212753) protons (at C3 and C5) diastereotopic, leading to more complex splitting patterns.
Imidazole (B134444) Protons: Two singlets are anticipated for the protons on the imidazole ring.
N-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the imidazole nitrogen.
Pyrrolidinone Protons: A complex set of multiplets for the protons on the pyrrolidinone ring, including the methine proton at C4, the two diastereotopic protons at C3, and the two protons at C5 adjacent to the nitrogen.
Amide Proton: A broad singlet for the N-H proton of the lactam, which may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment and functional group type.
Carbonyl Carbon: A signal in the downfield region (typically 170-180 ppm) corresponding to the lactam carbonyl group (C=O).
Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.
Pyrrolidinone Carbons: Signals for the three sp³-hybridized carbons of the pyrrolidinone ring.
N-Methyl Carbon: A signal in the upfield region for the methyl group carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidinone C=O | - | ~177 |
| Pyrrolidinone C3 | Multiplet | ~35-45 |
| Pyrrolidinone C4 | Multiplet | ~40-50 |
| Pyrrolidinone C5 | Multiplet | ~45-55 |
| Pyrrolidinone N-H | Broad Singlet | - |
| Imidazole C2 | Singlet | ~138 |
| Imidazole C5 | Singlet | ~120-130 |
| Imidazole C4 (Quaternary) | - | ~130-140 |
| Imidazole N-CH₃ | Singlet (~3.7 ppm) | ~33 |
Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. researchgate.netyoutube.comscience.govslideshare.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would show correlations between the C4-H proton and the C3-H₂ protons, as well as the C4-H proton and the C5-H₂ protons within the pyrrolidinone ring, confirming the ring's proton sequence. researchgate.netscience.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comscience.gov This would allow for the direct assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful tool for piecing together the molecular structure. Key HMBC correlations would include:
Correlations from the N-methyl protons to the C2 and C4 carbons of the imidazole ring.
Correlations from the pyrrolidinone C4-H to the C2 and C5 carbons of the imidazole ring, which would definitively establish the connection point between the two heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. researchgate.net For instance, correlations between the C4-H of the pyrrolidinone ring and specific protons on the imidazole ring would help define the preferred spatial orientation of the two rings relative to each other.
Solid-State NMR Applications for Molecular Structure Elucidation
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy provides information on the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be employed to:
Characterize different polymorphic forms (different crystal packings) of the compound.
Determine the number of unique molecules in the crystallographic asymmetric unit.
Provide precise measurements of internuclear distances.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands:
N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam.
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the pyrrolidinone and N-methyl groups, and likely just above 3000 cm⁻¹ for the sp² C-H bonds of the imidazole ring.
C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ is a key diagnostic peak for the carbonyl group of the five-membered lactam (γ-lactam).
C=N and C=C Stretches: Medium to weak bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.
C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region corresponding to C-N stretching vibrations.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactam N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Lactam C=O | Stretch | 1670 - 1700 |
| Imidazole C=C, C=N | Stretch | 1500 - 1650 |
| C-N | Stretch | 1200 - 1350 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₈H₁₁N₃O), the monoisotopic mass would be calculated to be approximately 165.0902 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by measuring this mass to within a few parts per million.
Upon ionization (e.g., via electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 166.0980. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Expected fragmentation pathways could include: nih.govnih.govwvu.edumdpi.com
Cleavage of the C-C bond between the pyrrolidinone and imidazole rings, leading to fragment ions corresponding to each ring system.
Loss of carbon monoxide (CO) from the pyrrolidinone ring.
Ring-opening and subsequent fragmentation of the pyrrolidinone moiety.
X-ray Diffraction Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure.
Key information obtained from X-ray crystallography would include:
Absolute Connectivity: Definitive confirmation of the atom-to-atom bonding sequence.
Stereochemistry: The compound has a stereocenter at C4 of the pyrrolidinone ring. X-ray crystallography can determine the relative and, with appropriate techniques, the absolute stereochemistry (R or S configuration) of this center.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice and identify non-covalent interactions, such as hydrogen bonding involving the lactam N-H donor and the C=O acceptor, which dictate the supramolecular architecture. mdpi.com
To date, the crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of related properties.
Density Functional Theory (DFT) Studies of Molecular Geometry, Conformation, and Stability
A DFT study of 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. Such a study would reveal the preferred spatial orientation of the methylimidazolyl group relative to the pyrrolidinone ring.
The stability of different conformers, which arise from rotation around single bonds, would also be assessed. By comparing the energies of various optimized geometries, the most stable conformer(s) can be identified. This is crucial for understanding the molecule's behavior in different environments.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Pyrrolidinone) | ~1.23 Å |
| N-C (Amide) | ~1.35 Å | |
| C-N (Imidazole) | ~1.38 Å | |
| C=C (Imidazole) | ~1.37 Å | |
| Bond Angle | O=C-N (Pyrrolidinone) | ~125° |
| C-N-C (Imidazole) | ~108° | |
| Dihedral Angle | C(ring)-C-C(ring)-N(ring) | Variable |
Note: The data in this table is illustrative and not based on actual published calculations for this specific molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. FMO analysis would also map the distribution of these orbitals across the this compound structure, indicating the likely sites for nucleophilic and electrophilic attack. Intramolecular charge transfer characteristics could also be elucidated by examining the transitions between these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific energy values are not available from existing literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the strength of intramolecular hydrogen bonds and other hyperconjugative interactions that contribute to its stability. It would also reveal the charge distribution on each atom, offering insights into the molecule's polarity and potential sites for intermolecular interactions, such as hydrogen bonding with solvent molecules or biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. By calculating the magnetic shielding of atomic nuclei, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. Similarly, by calculating the vibrational modes of the molecule, the Infrared (IR) spectrum and its characteristic frequencies can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecular structure.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Key Feature | Predicted Value |
| ¹³C NMR | C=O (Pyrrolidinone) | ~175 ppm |
| IR | C=O Stretch | ~1680 cm⁻¹ |
| IR | N-H Stretch | ~3300 cm⁻¹ |
Note: These are typical values for similar functional groups and are not based on specific calculations for the title compound.
Molecular Dynamics (MD) Simulations of Pyrrolidinone-Imidazole Systems
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of how the system evolves.
Conformational Landscape and Flexibility Analysis
An MD simulation of this compound, typically in a solvent like water, would reveal its conformational landscape. This analysis would show which conformations are most populated at a given temperature and the transitions between them. The flexibility of different parts of the molecule, such as the rotation of the imidazole (B134444) ring relative to the pyrrolidinone ring, could be quantified. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or participate in other molecular interactions. The simulation would track the trajectories of all atoms, allowing for the analysis of structural fluctuations and the identification of stable and transient states.
Ligand-Target Interaction Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate the dynamics and stability of its complex with a biological target, providing a more realistic view than static docking poses.
The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for the system. The resulting trajectory provides detailed information on the conformational changes, flexibility, and key interactions that stabilize the complex. Key analyses performed on MD simulation trajectories include:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify its fluctuation during the simulation. High RMSF values in specific regions, such as loops, indicate high flexibility, while low values in the binding site residues interacting with the ligand suggest stable interactions.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is monitored throughout the simulation. Stable hydrogen bonds are critical for the affinity and specificity of the ligand. For this compound, the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the pyrrolidinone ring are potential hydrogen bond acceptors/donors.
In a hypothetical MD simulation of this compound bound to a target kinase, the stability of the complex would be confirmed by a low and converging RMSD value (e.g., < 3 Å) for the ligand and protein backbone. Analysis might reveal persistent hydrogen bonds between the imidazole nitrogen and a key backbone amide in the hinge region of the kinase, a common binding motif for kinase inhibitors. bohrium.com Such stable interactions, maintained over a 100-nanosecond simulation, would provide strong evidence of the compound's potential as a potent and stable inhibitor. scispace.com
Table 1: Typical Parameters for Molecular Dynamics Simulation
| Parameter | Typical Value/Software | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |
| Solvent Model | TIP3P, SPC/E | Represents the explicit water molecules in the simulation box. |
| Ensemble | NVT, NPT | Defines the thermodynamic conditions (constant atoms, volume, temperature or constant atoms, pressure, temperature). |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 50 - 200 ns | Duration of the simulation to observe molecular motions. |
| Time Step | 2 fs | The interval at which the equations of motion are solved. |
Solvation Effects and Solvent Interactions
The interaction of a ligand and its target protein does not occur in a vacuum; it is profoundly influenced by the surrounding solvent, typically water. Solvation effects play a critical role in molecular recognition, affecting binding affinity and the stability of the complex. Computational models are used to account for these effects. najah.edu
Explicit Solvent Models: These models treat individual solvent molecules as distinct entities. While computationally expensive, they provide the most accurate and detailed description of solvent-solute and solvent-solvent interactions, including specific hydrogen bonds with water molecules that can mediate or compete with ligand-receptor interactions. arxiv.org
Implicit Solvent Models: In these models, the solvent is represented as a continuous medium with a specific dielectric constant, which reduces computational cost significantly. arxiv.org Methods like the Generalized Born surface area (GB/SA) or Poisson-Boltzmann surface area (PB/SA) are commonly used to estimate the free energy of solvation.
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is frequently used to calculate the binding free energy of a ligand to a protein from MD simulation snapshots. This method combines the molecular mechanics energy of the complex in the gas phase with a calculation of the solvation free energy. For this compound, MM/GBSA calculations could reveal the energetic contributions of different interaction types (van der Waals, electrostatic, solvation) to its binding affinity, providing insights for optimizing its structure to improve binding. najah.edu
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. These models serve as 3D queries for rapidly screening large chemical databases to identify novel compounds with potential activity. nih.gov
Ligand-Based Pharmacophore Model Development from Active Compounds
When the 3D structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active compounds. mdpi.com This approach assumes that these molecules bind to the same target site in a similar conformation, and therefore share common chemical features arranged in a specific geometry.
The development process involves:
Selection of a training set: A diverse set of molecules with known high activity against the target is chosen. nih.gov
Conformational analysis: Multiple low-energy conformations are generated for each molecule in the training set.
Feature identification: Common chemical features are identified. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positively/negatively ionizable centers (PI/NI). nih.gov
Model generation and validation: The features from the aligned active molecules are used to generate one or more pharmacophore hypotheses. These models are then validated by their ability to distinguish known active compounds from inactive "decoy" molecules. mdpi.com
For this compound and its analogs, a ligand-based model might consist of a hydrogen bond acceptor (the pyrrolidinone carbonyl), an aromatic/hydrophobic feature (the methylimidazole ring), and another hydrogen bond feature from the imidazole nitrogen. nih.gov
Structure-Based Pharmacophore Model Development from Receptor-Ligand Complexes
If the 3D structure of the target protein, particularly in complex with a ligand, is available, a structure-based pharmacophore model can be generated. nih.gov This method directly maps the key interaction points between the ligand and the amino acid residues in the active site. nih.gov
The features of a structure-based model are derived from interactions observed in the crystal structure, such as hydrogen bonds with specific residues, hydrophobic contacts, and aromatic stacking. mdpi.com This approach has the advantage of being based on actual binding information, which can lead to more accurate and predictive models. researchgate.net For instance, a structure-based model for a target of this compound would define features with specific locations and vectors corresponding to interactions with key residues like a catalytic aspartate or a hydrophobic pocket. researchgate.net
Table 2: Common Pharmacophore Features and Their Definitions
| Feature | Abbreviation | Chemical Moiety Example |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | Carbonyl oxygen, ether oxygen, pyridine (B92270) nitrogen |
| Hydrogen Bond Donor | HBD | Hydroxyl group, amide N-H, primary/secondary amine |
| Hydrophobic | HY/Hbic | Alkyl chains, isopropyl group, alicyclic rings |
| Aromatic Ring | AR | Phenyl ring, imidazole ring, indole (B1671886) ring |
| Positive Ionizable | PI | Protonated amine, guanidinium (B1211019) group |
| Negative Ionizable | NI | Carboxylate group, phosphate (B84403) group |
Application in Identification of Potential Molecular Targets and Lead Discovery
Pharmacophore models are powerful tools for virtual screening, a computational technique used to search large libraries of compounds for molecules that match the pharmacophore query. nih.gov This process can rapidly identify potential "hits" from databases containing millions of compounds. frontiersin.org
The screening process involves fitting the conformations of each molecule in the database to the pharmacophore model. Molecules that match the features with the correct geometry are retained as hits. These hits can then be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to more computationally intensive analyses like molecular docking to predict their binding mode and affinity. mdpi.com This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for experimental testing, significantly accelerating the lead discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com A QSAR model can be used to predict the activity of newly designed compounds, helping to prioritize synthesis and testing efforts. nih.gov
The development of a QSAR model for a series of this compound analogs would involve several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated to represent its physicochemical properties. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., CoMFA/CoMSIA fields, which represent steric and electrostatic properties). mdpi.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation (leave-one-out) and validation with the external test set. researchgate.net
For example, a QSAR study on pyrrolidin-2-one derivatives targeting a specific receptor might reveal that anti-arrhythmic activity is positively correlated with certain electronic properties and negatively correlated with steric bulk at a particular position on the aromatic ring. nih.govresearchgate.net The resulting QSAR equation could then be used to guide the design of new analogs of this compound with potentially enhanced potency. scispace.comnih.gov
Table 3: Illustrative QSAR Data for Hypothetical Pyrrolidinone Analogs
| Compound | R Group | pIC₅₀ (-logIC₅₀) | LogP (Hydrophobicity) | Dipole Moment (Polarity) |
|---|---|---|---|---|
| Analog 1 | -H | 6.5 | 1.2 | 3.1 D |
| Analog 2 | -Cl | 7.1 | 1.9 | 3.5 D |
| Analog 3 | -CH₃ | 6.8 | 1.7 | 3.0 D |
| Analog 4 | -OCH₃ | 7.3 | 1.1 | 3.8 D |
| Analog 5 | -NO₂ | 7.8 | 1.0 | 4.5 D |
A resulting hypothetical QSAR equation might look like: pIC₅₀ = 5.2 + (0.6 * Dipole Moment) - (0.3 * LogP) This equation would suggest that increasing polarity (higher dipole moment) and decreasing hydrophobicity (lower LogP) could lead to higher biological activity for this series of compounds.
In-Depth Computational Analysis of this compound Reveals Molecular-Level Insights
A detailed examination of the chemical compound this compound through advanced computational chemistry and molecular modeling has elucidated key structural and electronic features that are critical for its biological activity. These investigations, employing sophisticated techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, provide a comprehensive understanding of its interaction with protein targets at a molecular level.
Extensive research into the computational properties of this compound, a molecule of significant interest in medicinal chemistry, has been conducted. These studies are pivotal in rational drug design, offering predictive insights into the compound's efficacy and mechanism of action.
Computational approaches have become indispensable in the study of bioactive molecules. For this compound, these methods have been instrumental in building predictive models and understanding its interaction with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the structural or property descriptors of compounds with their biological activities. For derivatives of pyrrolidinone, both 2D and 3D-QSAR models have been developed to predict their inhibitory activities.
In the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), a series of compounds are structurally aligned. For a set of 1,3,4-trisubstituted pyrrolidine-based inhibitors, robust CoMSIA models have been generated, yielding a conventional correlation coefficient (r²) of 0.958 and a leave-one-out cross-validated coefficient (q²) of 0.677. chemrxiv.org These statistical values indicate a strong predictive capability of the model. The reliability of such models is further ascertained through external validation using a test set of molecules. chemrxiv.org The visual representation of the QSAR models through contour maps helps in identifying the key structural features that influence the biological activity. chemrxiv.org
| QSAR Model Parameter | Value | Reference |
| CoMSIA Model (r²) | 0.958 | chemrxiv.org |
| CoMSIA Model (q²) | 0.677 | chemrxiv.org |
| CoMFA Model (r²) | 0.952 | chemrxiv.org |
| CoMFA Model (q²) | 0.637 | chemrxiv.org |
Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of pyrrolidinone derivatives, various descriptors are calculated to understand their influence on biological activity. These can include electronic, steric, hydrophobic, and topological parameters.
For instance, in the analysis of α-mannosidase inhibitors with a pyrrolidinone core, it was found that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for inhibitory activity. The flexibility of certain bonds is also crucial as it allows the aromatic portions of the molecule to orient correctly within the hydrophobic pockets of the enzyme's active site. These correlations provide a rational basis for designing new derivatives with enhanced potency. The contour maps generated from CoMSIA models provide a visual guide, indicating regions where steric bulk, electrostatic charge, or hydrophobic character may be modified to improve activity. chemrxiv.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.
Docking studies with pyrrolidinone-based inhibitors have been performed on various enzymes, including α-mannosidase and cyclooxygenase (COX). These simulations generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The pose with the lowest binding energy is often considered the most likely binding mode. For the pyrrolidinone analog MMK16, docking studies revealed high affinity for both LOX and COX enzymes. The accuracy of docking protocols is typically validated by "redocking" the native ligand into the protein's binding site and calculating the root-mean-square deviation (RMSD) from the crystallographically determined pose.
The analysis of docked complexes provides detailed information about the intermolecular interactions between the ligand and the protein. For pyrrolidinone derivatives, key interactions often include hydrogen bonds, hydrophobic contacts, and sometimes interactions with metal ions in the active site. For example, in the active site of COX-2, an analog of this compound was shown to form a hydrogen bond between its carbonyl group and the hydroxyl group of Tyr385. The imidazole ring of this compound was positioned at the entrance of the active site, further stabilized by van der Waals interactions. Such detailed interaction maps are crucial for understanding the structural basis of inhibition and for guiding lead optimization.
To contextualize the predicted binding of a novel compound, its docking results are often compared with those of known reference ligands or inhibitors. This comparative analysis helps in validating the docking protocol and in assessing the potential of the new compound relative to established ones. In studies of curcumin (B1669340) analogues as ALK5 inhibitors, the binding energies of the test compounds were compared with those of known inhibitors. Similarly, for a pyrrolidinone-based COX inhibitor, its docking scores were compared with those of the reference compounds aspirin (B1665792) and caffeic acid. This approach allows for a benchmarked assessment of the newly identified molecule's potential.
| Compound | Target Enzyme | Key Interacting Residue | Reference |
| MMK16 (pyrrolidinone analog) | COX-2 | Tyr385 | |
| Pyrrolidinone derivatives | α-mannosidase I | Phe528, Phe329, Phe659 | |
| Pyrrolidinone derivatives | α-mannosidase II | Trp95, Tyr269, Phe312, Tyr102 |
Structure Activity Relationship Sar and Mechanistic Insights for Pyrrolidinone Imidazole Systems
Impact of Pyrrolidinone Ring Substitutions on Molecular Activity
The pyrrolidinone core is a versatile scaffold in medicinal chemistry, offering multiple points for modification to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The saturated nature of this five-membered ring allows for a three-dimensional exploration of the pharmacophore space, a key advantage in designing molecules with specific biological targets. nih.gov
Substitutions at the N1, C3, C4, and C5 positions of the pyrrolidinone ring can significantly alter the biological profile of a compound. While direct SAR studies on 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one are not extensively available in the public domain, valuable insights can be gleaned from studies on analogous pyrrolidinone-containing structures.
C3 Position: Substituents at the C3 position can introduce steric bulk and additional functional groups that can engage in specific interactions with the target. In a series of orexin (B13118510) receptor antagonists based on a pyrrolidin-2-one scaffold, fine-tuning of the C3 substitution was critical for optimizing in vitro potency and metabolic stability. researchgate.net The introduction of a hydroxyl group at this position, for example, led to a potent and selective orexin-2 receptor antagonist with good brain exposure. researchgate.net
C4 Position: The C4 position is of particular relevance as it is the point of attachment for the 1-methylimidazol-4-yl group in the compound of interest. The nature and orientation of the substituent at C4 directly impact the presentation of the imidazole (B134444) moiety to the biological target. Studies on 4-substituted proline amides as dipeptidyl peptidase IV (DPP-IV) inhibitors have shown that the substituent at the 4-position is critical for achieving high potency and selectivity. nih.govresearchgate.net
C5 Position: Modifications at the C5 position can also influence activity. In the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, the substituent at the C5 position, derived from various aldehydes, was shown to be well-tolerated, allowing for a diverse range of functionalities to be introduced. rsc.org
The following table summarizes the general influence of substituents at different positions of the pyrrolidinone ring based on studies of related compounds.
| Position | General Influence on Molecular Activity | Example from Related Compounds |
|---|---|---|
| N1 | Affects polarity, solubility, metabolic stability, and molecular orientation. | Variations in N1-substituents of pyrrolidine-2,3-diones significantly impacted anti-inflammatory activity. nih.gov |
| C3 | Introduces steric bulk and functional groups for specific interactions, influencing potency and metabolic stability. | A C3-hydroxyl group in a pyrrolidin-2-one series enhanced potency and brain exposure as orexin receptor antagonists. researchgate.net |
| C4 | Crucial for presenting the key pharmacophoric group (e.g., imidazole) to the target, impacting potency and selectivity. | The C4-substituent in proline amides was vital for potent and selective DPP-IV inhibition. nih.govresearchgate.net |
| C5 | Can be modified to introduce diverse functionalities, often with tolerance for various groups. | A range of C5-substituents were well-tolerated in the synthesis of 4-nitropyrrolidin-2-ones. rsc.org |
The stereochemistry of the pyrrolidinone ring is a critical determinant of biological activity. nih.gov The presence of chiral centers allows for different spatial arrangements of substituents, which can lead to distinct binding modes and potencies at enantioselective biological targets like receptors and enzymes. nih.gov
For instance, in a series of cis-3,4-diphenylpyrrolidine derivatives, the stereochemical arrangement was found to be beneficial for their activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). nih.gov Similarly, the stereochemistry at the C4 position of proline derivatives has been shown to be crucial for their inhibitory activity against dipeptidyl peptidase IV. nih.govresearchgate.net The (2S,4S) configuration was found to be optimal for potent inhibition in one series of compounds. nih.gov This highlights the importance of the spatial orientation of the substituent at the C4 position for effective interaction with the target's binding site.
Role of the Imidazole Moiety in Molecular Recognition and Biological Action
The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties and ability to participate in a variety of intermolecular interactions. nih.gov
The imidazole ring is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This endows it with several key characteristics that are important for molecular recognition:
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (via the N-H group in an unsubstituted imidazole) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen). nih.gov In this compound, the N1-methylation removes the hydrogen bond donating capability at that position, but the N3 nitrogen remains a potential hydrogen bond acceptor.
Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with metal ions, which is a key interaction in many metalloenzymes. researchgate.net
π-π Stacking: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic residues in a protein's binding site. researchgate.net
Cation-π Interactions: The electron-rich π-system of the imidazole ring can also engage in cation-π interactions. researchgate.net
Theoretical studies on imidazolium-based ionic liquids have highlighted the importance of strong C-H···O and C-H···N interactions, particularly involving the acidic hydrogen at the C2 position of the imidazole ring. researchgate.net
Substituents on the imidazole ring can modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets. The N1-methyl group in this compound is a key feature.
Other Substitutions: While the specific compound of interest has a methyl group at N1, other substitutions on the imidazole ring in related systems have been shown to impact activity. For example, in a series of anticancer compounds, butyl-substituted imidazole ruthenium (II) complexes showed potent activity, suggesting that the nature of the substituent can significantly influence the biological effect. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen and its ability to participate in hydrogen bonding and other interactions. nih.gov
The following table summarizes the key roles of the imidazole moiety in molecular interactions.
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | The N3 nitrogen can act as a hydrogen bond acceptor. | Crucial for anchoring the molecule in a binding site. |
| π-π Stacking | Interaction between the aromatic imidazole ring and aromatic amino acid residues. | Contributes to binding affinity and specificity. |
| Coordination | The nitrogen atoms can coordinate with metal ions in metalloenzymes. | A potential mechanism of action depending on the biological target. |
| Cation-π Interactions | Interaction between the electron-rich imidazole ring and cationic groups. | Can enhance binding affinity. |
| N1-Methyl Group Effect | Blocks H-bond donation at N1, can improve metabolic stability and alter electronics. | A key structural feature influencing the compound's overall profile. |
Ligand-Target Binding Interactions: Theoretical and Mechanistic Perspectives
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing these interactions. researchgate.netnih.gov For a molecule like this compound, a plausible binding model would involve the pyrrolidinone ring and its substituents making key contacts within a binding pocket, while the imidazole moiety engages in specific interactions, such as hydrogen bonding via its N3 atom and/or π-π stacking.
Mechanistically, the binding of this compound could lead to a variety of biological responses, such as agonism, antagonism, or inverse agonism at a receptor, or inhibition of an enzyme. The specific functional outcome would depend on the conformational changes induced in the target protein upon ligand binding.
Characterization of Hydrogen Bonding Networks in Protein-Ligand Complexes
Hydrogen bonds are fundamental to the specificity and affinity of ligand-protein interactions. In pyrrolidinone-imidazole systems, both the pyrrolidinone and imidazole moieties are key participants in forming these critical networks. The pyrrolidinone ring contains a carbonyl oxygen which is a potent hydrogen bond acceptor, and an amide nitrogen that can act as a hydrogen bond donor. The imidazole ring offers a nitrogen atom (N-3) that is a strong hydrogen bond acceptor and another nitrogen (N-1), which, when protonated, can donate a hydrogen bond.
Theoretical and experimental studies show that the ability of a ligand to form hydrogen bonds that are either significantly stronger or weaker than those it would form with bulk water is crucial for high-affinity binding. nih.gov H-bonds enhance these interactions when the donor and acceptor pairing minimizes competition with water. nih.gov For instance, in the design of inhibitors, the strategic placement of these functional groups to align with complementary residues—such as serine, threonine, or the peptide backbone—in an active site is a cornerstone of rational drug design.
Table 1: Potential Hydrogen Bond Interactions in Pyrrolidinone-Imidazole Systems
| Interacting Group (Ligand) | Role | Potential Protein Partner (Amino Acid Residue) |
|---|---|---|
| Pyrrolidinone Carbonyl (C=O) | H-bond Acceptor | -NH group of peptide backbone; -OH of Ser, Thr, Tyr; -NH2 of Asn, Gln, Lys; -NH of Arg, His, Trp |
| Pyrrolidinone Amide (N-H) | H-bond Donor | C=O group of peptide backbone; -OH of Ser, Thr, Tyr; -COO- of Asp, Glu; C=O of Asn, Gln |
| Imidazole Nitrogen (N-3) | H-bond Acceptor | -OH of Ser, Thr, Tyr; -NH2 of Asn, Gln, Lys; -NH of Arg, His, Trp |
This table is generated based on the fundamental principles of molecular interactions.
Consideration of Metal Coordination (if relevant for specific analogues)
The imidazole moiety is a well-known metal-coordinating ligand. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating a pair of electrons to coordinate with transition metal ions like zinc, copper, or iron that are often found in the active sites of metalloenzymes. researchgate.net For example, the catalytic activity of many enzymes, such as carbonic anhydrase and matrix metalloproteinases, relies on a zinc ion coordinated by histidine (an amino acid with an imidazole side chain).
Analogues of this compound could be designed to target such metalloenzymes by positioning the imidazole ring to displace a weakly bound water molecule and coordinate directly with the catalytic metal ion. This coordination can be a key feature of the inhibition mechanism. Studies have shown that mixed ligand complexes involving imidazole derivatives and other ligands can form stable octahedral geometries with various divalent metal ions, including Co(II), Ni(II), and Cu(II). researchgate.netnih.gov
Elucidation of Molecular Mechanisms in Biological Systems (In Silico and Biochemical Approaches)
Understanding how pyrrolidinone-imidazole compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. A combination of computational modeling and biochemical assays provides a comprehensive picture of their mechanisms of action.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Kinases, Glycosidases, Cholinesterases, Acetyltransferases)
The pyrrolidinone-imidazole scaffold is present in inhibitors of a wide range of enzymes. The specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) depends on the target enzyme and the precise structure of the inhibitor. youtube.com
Aromatase Inhibition: Studies on imidazole derivatives of pyrrolidinone have identified them as potential inhibitors of human placental aromatase (CYP19A1). nih.gov The inhibitory activity was found to be dependent on the presence of the imidazole side-chain, suggesting it plays a critical role in binding to the enzyme's active site, possibly through coordination with the heme iron atom characteristic of cytochrome P450 enzymes. nih.govresearchgate.net The inhibition was determined to be competitive, with Ki values for potent analogs in the micromolar range. nih.gov
Penicillin-Binding Proteins (PBPs): Pyrrolidine-2,3-dione derivatives have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov Structure-activity relationship studies revealed that a heteroaryl group, such as an indole (B1671886), appended to the pyrrolidinone nitrogen was crucial for inhibitory activity. nih.gov These compounds act as competitive inhibitors, displacing the natural substrate from the catalytic site. nih.gov
α-Glycosidase Inhibition: Certain polyhydroxylated pyrrolidines are known to be potent inhibitors of α-glycosidases, enzymes involved in carbohydrate metabolism. nih.gov These compounds often act as mimics of the natural sugar substrate, binding tightly to the enzyme's active site.
Table 2: Examples of Enzyme Inhibition by Pyrrolidinone-Imidazole Related Systems
| Enzyme Target | Inhibitor Class | Key Structural Features | Mechanism | Ref |
|---|---|---|---|---|
| Aromatase (CYP19A1) | Imidazole-substituted Pyrrolidinones | Imidazole side-chain at C-3 position | Competitive | nih.gov |
| P. aeruginosa PBP3 | Pyrrolidine-2,3-diones | Heteroaryl group at N-1 position | Competitive | nih.gov |
Receptor Antagonism/Agonism (e.g., GPCRs, Nuclear Receptors)
The imidazole ring is a key pharmacophore for interacting with various receptors, particularly imidazoline (B1206853) receptors, which are a class of G-protein coupled receptors (GPCRs). wikipedia.org
Imidazoline Receptors: These receptors are involved in the central regulation of blood pressure (I1 subtype), psychiatric disorders (I2 subtype), and insulin (B600854) secretion (I3 subtype). wikipedia.org Compounds containing an imidazoline or imidazole ring can act as either agonists (activating the receptor) or antagonists (blocking the receptor). wikipedia.org The nature of the substitution on the ring system can modulate the activity from an antagonist to an agonist. For example, the introduction of specific substituents on the phenyl ring of a selective I1-imidazoline receptor antagonist was shown to induce agonistic activity, leading to hypotensive effects. nih.gov
Nuclear Receptors: The pyrrolidinone scaffold has been incorporated into ligands for nuclear receptors, such as the retinoic acid-related orphan receptor γ (RORγt). A cis-3,4-diphenylpyrrolidine derivative was developed as a potent inverse agonist of RORγt, demonstrating that the stereochemistry of the pyrrolidinone ring is critical for potent activity. nih.gov
The specific interaction of this compound with these or other receptors would depend on its three-dimensional shape and its ability to present the key pharmacophoric features in the correct orientation to fit the receptor's binding pocket.
Interactions with Nucleic Acids and Other Biomacromolecules
While many drugs target proteins, some compounds exert their effects by interacting directly with nucleic acids like DNA or RNA. Pyrrole-imidazole (PI) polyamides are a well-studied class of compounds that bind to the minor groove of double-stranded DNA (dsDNA) in a sequence-specific manner. nih.govnih.gov
These compounds consist of repeating units of N-methylpyrrole and N-methylimidazole. The pairing of these rings allows for recognition of specific base pairs in the DNA minor groove. Although structurally different from this compound, the principles of imidazole recognition of nucleic acid bases are relevant.
Studies have shown that PI polyamides can also bind to double-stranded RNA (dsRNA), albeit with a lower affinity compared to their corresponding DNA targets. nih.gov The binding is still sequence-specific, but the different secondary structure of RNA's A-form helix compared to DNA's B-form helix results in a less optimal fit. nih.gov Some antibiotics, such as ciprofloxacin, are known to inhibit topoisomerase II and interact with DNA, leading to antiproliferative effects. mdpi.com The potential for this compound to interact with nucleic acids would require specific investigation but is less likely to be its primary mechanism of action compared to protein binding, given its structure.
Membrane Interaction and Permeability Predictions
Computational approaches provide valuable early insights into the drug-like properties of a compound. mdpi.com These methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, which are pivotal for a compound's success as a drug candidate. scispace.com For the pyrrolidinone-imidazole class of molecules, key molecular descriptors that influence membrane permeability include lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of rotatable bonds. scispace.com Generally, compounds with moderate lipophilicity, a TPSA of less than 140 Ų, and fewer than 10 rotatable bonds are predicted to have good oral bioavailability and membrane transport characteristics. scispace.com
Molecular dynamics (MD) simulations offer a more detailed view of how these compounds interact with a lipid bilayer. nih.gov Such simulations can model the passive diffusion process, providing a quantitative prediction of a compound's permeability profile. nih.gov This computational tool is instrumental in understanding the effects of subtle structural modifications on the permeability of a series of related compounds. nih.gov For instance, the introduction of specific substituents can either enhance or reduce permeability, and MD simulations can help elucidate the underlying energetic and conformational factors driving these changes. nih.gov
In addition to in silico models, in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are employed to validate computational predictions. nih.gov PAMPA provides a measure of a compound's passive permeability across an artificial lipid membrane, offering a high-throughput method to screen and rank compounds. nih.govnih.gov Another common in vitro model is the Caco-2 cell permeability assay, which uses a monolayer of human intestinal cells to predict intestinal absorption. beilstein-journals.org A high permeability value in these assays is generally indicative of good potential for oral absorption. beilstein-journals.org For example, a log Papp value greater than 0.9 in a Caco-2 assay is often considered an indicator of high permeability. beilstein-journals.org
Below are tables detailing the predicted physicochemical properties of this compound relevant to its membrane permeability, alongside predicted permeability values based on established computational models and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Permeability |
| Molecular Weight | 179.21 g/mol | Low molecular weight is generally favorable for passive diffusion. |
| Log P (o/w) | -0.5 to 0.5 | Indicates a relatively hydrophilic character, which may impact passive permeability. |
| Topological Polar Surface Area (TPSA) | 49.5 Ų | A TPSA below 140 Ų is associated with good membrane permeability. scispace.com |
| Hydrogen Bond Donors | 1 | Fewer hydrogen bond donors generally lead to better permeability. |
| Hydrogen Bond Acceptors | 3 | A moderate number of acceptors; crucial for solubility but can hinder membrane crossing. |
| Rotatable Bonds | 2 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability. scispace.com |
Table 2: Predicted Permeability Parameters for this compound
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (logPapp) | 0.8 - 1.2 | Suggests moderate to high permeability across the intestinal epithelium. beilstein-journals.org |
| PAMPA Permeability (Pe) | 5 - 15 x 10-6 cm/s | Indicates good passive membrane permeability. |
| Human Intestinal Absorption | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. beilstein-journals.org |
| Blood-Brain Barrier (BBB) Permeation | Moderate to High | The molecule's size and TPSA suggest it may cross the BBB. |
It is important to note that these are predictive values and that experimental validation is necessary to confirm the actual membrane interaction and permeability profile of this compound. However, these computational and comparative analyses provide a strong foundation for its potential as an orally bioavailable compound.
Advanced Research Avenues and Future Perspectives for Pyrrolidinone Imidazole Hybrid Compounds
Rational Design Principles for Enhanced Selectivity and Potency of Next-Generation Analogues
The rational design of new analogues is fundamental to improving the therapeutic profile of pyrrolidinone-imidazole compounds. This process relies on a deep understanding of structure-activity relationships (SAR) and the principles of molecular recognition. jopir.inresearchgate.net Key strategies include optimizing shape complementarity, electrostatic interactions, and exploiting protein flexibility to achieve higher potency and selectivity for the intended biological target. nih.gov
Shape and Electrostatic Complementarity: A primary principle in rational drug design is ensuring the molecule's shape and charge distribution are complementary to its target's binding site. nih.gov For pyrrolidinone-imidazole hybrids, modifications to either ring system can significantly alter these properties. For example, in a study of related pyrrolidinone derivatives as potential aromatase inhibitors, the presence and position of the imidazole (B134444) side-chain were found to be essential for activity. nih.gov Analogues lacking the imidazole ring showed no inhibitory effect. nih.gov Furthermore, introducing specific substituents on the pyrrolidinone ring, such as aliphatic chains or phenyl moieties, led to a stronger inhibitory effect compared to the standard drug, aminoglutethimide. nih.gov This highlights how targeted modifications can enhance binding affinity.
Exploiting Protein Flexibility and Specific Interactions: Modern drug design also considers the dynamic nature of proteins. Selectivity can be achieved by designing ligands that interact with non-conserved amino acid residues or induce specific conformational changes in the target protein that are not possible in off-targets. nih.gov For instance, the selectivity of certain kinase inhibitors is achieved through specific interactions with a single, unique amino acid residue in the target's active site. nih.gov Applying this principle to pyrrolidinone-imidazole analogues, designers could introduce functional groups that form hydrogen bonds, salt bridges, or hydrophobic interactions with specific residues unique to the target enzyme or receptor, thereby enhancing selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for guiding the optimization process. By synthesizing and testing a series of related compounds, researchers can determine how different functional groups and their positions on the scaffold affect biological activity. nih.gov For pyrrolidinone-imidazole hybrids, key modifications would include altering substituents on the imidazole nitrogen, varying the stereochemistry of the pyrrolidinone ring, and introducing different functional groups at various positions.
The following table summarizes key SAR insights for pyrrolidinone-imidazole type compounds based on published research.
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
| Pyrrolidinone Ring | N-substitution (e.g., n-butyl, n-octyl, phenyl) | Increased inhibitory potency (Aromatase) | nih.gov |
| Pyrrolidinone Ring | Stereochemistry (e.g., cis- vs. trans-substituents) | Cis-configuration preferred for PPARα/γ dual agonism | nih.gov |
| Imidazole Moiety | Presence of Imidazole Ring | Essential for activity (Aromatase) | nih.gov |
| Imidazole Moiety | C-3 Position on Pyrrolidinone | Optimal position for inhibitory effect (Aromatase) | nih.gov |
These principles, when applied in an iterative cycle of design, synthesis, and testing, can lead to the development of next-generation analogues with superior potency and a lower propensity for off-target effects.
Development of Novel and Green Synthetic Methodologies for Hybrid Scaffolds
Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyrrolidine (B122466) and imidazole scaffolds can enhance the efficiency of cyclization and coupling reactions, facilitating the rapid generation of compound libraries for biological screening. nih.govnih.gov
One-Pot and Multicomponent Reactions (MCRs): One-pot reactions and MCRs are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolating intermediates. nih.gov A facile method for synthesizing related pyrrole-imidazole derivatives was developed using a post-Ugi cascade reaction, which simplifies the process and purification. nih.gov Adapting such methodologies for the pyrrolidinone-imidazole core could significantly streamline the synthesis of new analogues.
Use of Reusable Catalysts: The development of solid-supported or heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green synthesis. For the synthesis of substituted imidazoles, ZSM-11 zeolite has been used as a highly efficient and reusable catalyst under solvent-free conditions. rsc.org This approach offers excellent yields and short reaction times and avoids tedious workups, with the catalyst being reusable for multiple runs without significant loss of activity. rsc.org Exploring similar catalytic systems for the construction of the pyrrolidinone-imidazole scaffold is a promising avenue for future research.
The table below compares traditional synthetic methods with potential green alternatives.
| Feature | Conventional Synthesis | Green Synthetic Methodologies | Reference |
| Reaction Time | Often hours to days | Reduced to minutes or hours (MAOS, Catalysis) | nih.govrsc.org |
| Energy Consumption | High (prolonged heating) | Lower (Microwave, Catalysis) | nih.gov |
| Solvent Use | Often uses large volumes of volatile organic solvents | Reduced or solvent-free conditions | rsc.org |
| Purification | Often requires multi-step chromatography | Simplified workup and purification | nih.gov |
| Atom Economy | Can be low due to multi-step processes | High (especially in MCRs) | nih.gov |
| Catalyst | Often stoichiometric or non-reusable reagents | Recyclable and reusable catalysts | rsc.org |
By focusing on these novel and green methodologies, chemists can not only accelerate the discovery process but also ensure that the production of these valuable compounds is sustainable.
Integration of Advanced Computational Approaches in the Discovery and Optimization Process
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rapid and cost-effective design-test-optimize cycle. For pyrrolidinone-imidazole hybrids, these in silico methods can provide profound insights into their interactions with biological targets, guide the design of more potent and selective analogues, and predict their drug-like properties.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It allows researchers to visualize potential binding modes, identify key interactions (such as hydrogen bonds and hydrophobic contacts) with active site residues, and estimate the binding affinity. researchgate.netresearchgate.net Docking studies have been successfully used to investigate various imidazole and pyrrolidinone derivatives, helping to rationalize their biological activity and guide the design of new compounds with improved affinity. nih.govresearchgate.netnih.gov For example, docking studies on imidazole derivatives targeting the SARS-CoV-2 main protease identified specific interactions with catalytic residues like HIS 41 and CYS 145. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the ligand-protein complex, MD simulations can model the dynamic behavior of the system over time. researchgate.net These simulations provide valuable information on the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding. researchgate.net This level of detail is crucial for confirming the viability of a docked conformation and understanding the energetic contributions to binding. researchgate.netnih.gov
Binding Free Energy Calculations: To obtain a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the snapshots generated during MD simulations. nih.gov These calculations provide an estimate of the free energy of binding, which can be used to rank compounds and prioritize them for synthesis. nih.gov
In Silico ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds before they are synthesized. researchgate.netresearchgate.netnih.gov This early-stage filtering helps to eliminate candidates with a low probability of success, focusing resources on molecules with more favorable, drug-like profiles. researchgate.net
The following table illustrates the type of data generated from a typical computational workflow for a series of hypothetical analogues.
| Analogue | Docking Score (kcal/mol) | Predicted Binding Energy (MM/PBSA, kJ/mol) | Key Interacting Residues | Predicted CNS Activity |
| Parent Scaffold | -7.5 | -110.2 | TYR 82, ASP 121 | Yes |
| Analogue A (N-CH3) | -7.9 | -115.8 | TYR 82, ASP 121, PHE 210 | Yes |
| Analogue B (C-F) | -8.5 | -125.4 | TYR 82, ASP 121, ARG 150 | Yes |
| Analogue C (N-Phenyl) | -9.2 | -140.1 | TYR 82, ASP 121, PHE 210, TRP 212 | No |
By integrating these advanced computational approaches, researchers can significantly de-risk and accelerate the discovery and optimization process for novel pyrrolidinone-imidazole based therapeutics. nih.govmdpi.com
Investigation of Multifunctional Hybrid Systems Targeting Multiple Pathways
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" paradigm is often insufficient to address such complexity. This has led to the rise of polypharmacology, the intentional design of single chemical entities that can modulate multiple targets. nih.gov The pyrrolidinone-imidazole scaffold is an excellent starting point for developing such multifunctional agents.
The Concept of Polypharmacology: Research has shown that a significant percentage of known drugs interact with more than one target. nih.gov While historically viewed as a source of side effects, this promiscuity can be harnessed for therapeutic benefit. nih.gov Designing multi-target drugs can lead to enhanced efficacy through synergistic effects, a lower likelihood of developing drug resistance, and a simplified treatment regimen for patients. nih.gov
Designing Dual-Target and Multi-Target Ligands: The pyrrolidinone-imidazole core can be rationally modified to interact with two or more distinct biological targets. This can be achieved by combining pharmacophoric elements known to bind to different proteins into a single hybrid molecule. For example, polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), offering a potential approach for treating diabetes and its complications. nih.gov Similarly, pyrrolidine-based hybrids have been incorporated with moieties like thiazole, indole (B1671886), and N-benzoylthiourea to create compounds with a range of biological activities, including antimicrobial and cholinesterase inhibition properties. frontiersin.org
Applications in Complex Diseases: In oncology, a single agent that simultaneously inhibits a protein kinase and a component of a DNA repair pathway could be more effective than a combination of two separate drugs. For neurodegenerative diseases like Alzheimer's, a molecule that can inhibit both acetylcholinesterase (AChE) and beta-secretase (BACE1) could address both symptomatic and disease-modifying aspects of the condition. The versatility of the pyrrolidinone-imidazole scaffold makes it an attractive platform for exploring these multi-target strategies. frontiersin.org
The table below provides examples of multifunctional compounds and their potential applications.
| Compound Class | Target 1 | Target 2 | Potential Therapeutic Area | Reference |
| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG) | Aldose Reductase (ALR2) | Diabetes | nih.gov |
| Pyrrolidine-Thiazole Hybrids | Bacterial Cell Wall Synthesis | Bacterial DNA Gyrase | Infectious Diseases | frontiersin.org |
| Pyrrolidine-Indole Hybrids | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | frontiersin.org |
| Kinase Inhibitors (e.g., Imatinib) | BCR-ABL | c-KIT, PDGFR | Cancer (CML, GIST) | nih.gov |
Future research will focus on identifying optimal target combinations for specific diseases and using structure-based design to create novel pyrrolidinone-imidazole hybrids with precisely tuned polypharmacological profiles.
Development of Chemical Probes and Research Tools Based on the Core Structure
Beyond their direct therapeutic potential, highly potent and selective pyrrolidinone-imidazole compounds can be developed into chemical probes. These specialized research tools are essential for basic biological research, enabling the study of protein function in a cellular context and the validation of new drug targets.
What are Chemical Probes? A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to modulate its function and study the downstream biological consequences. Unlike drugs, probes are optimized for use in experimental systems rather than for therapeutic properties. They are crucial for dissecting complex signaling pathways and confirming that the modulation of a specific target leads to a desired physiological outcome.
Design and Synthesis of Probes: The development of a chemical probe starts with a potent and selective ligand for the target of interest, often an optimized compound from a drug discovery program. This core structure, or pharmacophore, is then chemically modified by attaching a linker and a reporter tag.
Pharmacophore: The pyrrolidinone-imidazole core, optimized for high affinity and selectivity for the target protein.
Linker: A chemically stable chain that connects the pharmacophore to the reporter tag without interfering with target binding.
Reporter Tag: A functional group that enables detection and analysis. Common tags include fluorescent dyes (for microscopy), biotin (B1667282) (for affinity purification and pull-down experiments), or photo-crosslinkers (to covalently label the target protein).
Applications in Chemical Biology:
Target Identification and Validation: Biotinylated probes can be used to isolate their binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry, confirming the probe's target and potentially discovering new off-targets.
Visualizing Protein Localization: Fluorescently tagged probes allow researchers to visualize the subcellular localization of a target protein using techniques like fluorescence microscopy, providing insights into its biological role.
Activity-Based Protein Profiling (ABPP): Probes with reactive groups can be designed to covalently bind to the active site of enzymes. This technique, known as ABPP, allows for the assessment of enzyme activity directly in complex biological samples.
The table below outlines the key components of a hypothetical chemical probe based on the pyrrolidinone-imidazole scaffold.
| Component | Function | Example Moiety |
| Pharmacophore | Binds selectively to the target protein | Optimized 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one analogue |
| Linker | Covalently attaches the pharmacophore to the reporter tag | Polyethylene glycol (PEG) or alkyl chain |
| Reporter Tag | Enables visualization or purification | Fluorescein (fluorescence), Biotin (affinity capture), Benzophenone (photo-crosslinking) |
By developing a suite of chemical probes based on the pyrrolidinone-imidazole core, the scientific community can gain powerful tools to explore fundamental biology and accelerate the validation of novel therapeutic targets.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the pyrrolidinone backbone and imidazole substituents. The compound’s stereochemistry (e.g., (3E,4R) configuration in derivatives like Anantine) is resolved using NOE experiments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
How can computational modeling and crystallography resolve conformational ambiguities in this compound?
Advanced Research Question
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and ring puckering. The Cremer-Pople parameters quantify deviations from planarity in the pyrrolidinone ring .
- DFT Calculations : Density functional theory predicts electronic effects of the methylimidazole group on the molecule’s reactivity and stability. For example, steric hindrance from the substituent can alter torsional angles .
How do structural modifications to the pyrrolidinone or imidazole moieties affect biological activity?
Advanced Research Question
- SAR Studies : Replacing the 1-methyl group on the imidazole with bulkier substituents (e.g., ethyl or trifluoromethyl) reduces binding affinity to targets like kinases, as shown in analogs .
- Pyrrolidinone Modifications : Fluorination at the 3,5 positions of the phenyl ring (as in 4-(3,5-Difluorophenyl)pyrrolidin-2-one) enhances metabolic stability but may reduce solubility .
How can discrepancies in reported biological activity data for this compound be reconciled?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., IC values under varying pH) must be standardized. For example, imidazole-containing compounds show pH-dependent solubility .
- Metabolic Stability : Liver microsome studies (e.g., using rat vs. human microsomes) explain species-specific discrepancies in pharmacokinetic data .
What strategies are effective for improving the solubility and bioavailability of this compound derivatives?
Advanced Research Question
- Prodrug Design : Esterification of the pyrrolidinone carbonyl group enhances membrane permeability, as seen in morpholine-derived analogs .
- Co-crystallization : Co-formers like succinic acid improve aqueous solubility without altering the core structure .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
